3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide
Description
This compound is a structurally complex molecule featuring a pyrazole core substituted with a sulfonamide-linked piperazine ring and a propan-2-yloxypropyl chain. The piperazine moiety is further functionalized with a 5-chloro-2-methylphenyl group, which likely modulates its pharmacological properties, such as receptor binding affinity or metabolic stability. The sulfonyl bridge between the pyrazole and piperazine enhances electronic delocalization and may improve pharmacokinetic properties like solubility and membrane permeability .
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32ClN5O4S/c1-16(2)32-13-5-8-24-21(29)19-15-26(4)25-22(19)33(30,31)28-11-9-27(10-12-28)20-14-18(23)7-6-17(20)3/h6-7,14-16H,5,8-13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXLODOWROWWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NCCCOC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide , also known as M461-6542, is a synthetic molecule with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 482 g/mol. This compound is part of various screening libraries aimed at drug discovery, particularly in the fields of oncology, neurology, and cardiovascular research.
Chemical Structure and Properties
The structure of M461-6542 includes a pyrazole ring, a sulfonamide group, and a piperazine moiety, which are common features in many pharmacologically active compounds. The compound exhibits several notable physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 482 g/mol |
| LogP (Partition Coefficient) | 2.159 |
| Water Solubility (LogSw) | -3.34 |
| Polar Surface Area | 83.107 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
These properties suggest that the compound has moderate lipophilicity and potential for good permeability across biological membranes.
Research indicates that M461-6542 may act as an inhibitor of certain enzyme pathways involved in cellular signaling and proliferation. The sulfonamide group is known to interact with various biological targets, including enzymes that regulate acid secretion and neurotransmitter uptake.
Pharmacological Studies
Preliminary pharmacological studies have shown that M461-6542 exhibits activity against specific cancer cell lines, demonstrating its potential as an anticancer agent. For instance, in vitro assays revealed significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations.
Case Studies
- Anticancer Activity :
- In a study involving MCF-7 cells, treatment with M461-6542 resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Neuropharmacological Effects :
- Another investigation assessed the compound's effects on neuronal cells under oxidative stress conditions. Results indicated that M461-6542 could mitigate oxidative damage by enhancing the expression of antioxidant enzymes.
Toxicology Profile
The toxicity profile of M461-6542 has been evaluated in animal models. Acute toxicity studies indicated a high safety margin, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and potential side effects.
Comparison with Similar Compounds
Compound 3i (3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate) :
- Structural Differences : Lacks the pyrazole-sulfonyl scaffold and instead incorporates a methanesulphonate group. The 4-chlorophenyl substituent on piperazine is structurally simpler than the 5-chloro-2-methylphenyl group in the target compound.
- Functional Implications : Methanesulphonate derivatives are often prodrugs designed for improved solubility, whereas the sulfonamide group in the target compound may enhance direct receptor interaction .
Compound 3j (3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate) :
- Structural Differences : Features a nitro group (electron-withdrawing) instead of the chloro-methyl group (electron-donating/moderate steric hindrance) on the piperazine ring.
Pyrazole-Containing Compounds
Compound 1 (3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) :
- Functional Implications : The absence of a sulfonamide linker reduces molecular rigidity and may limit interactions with hydrophobic binding pockets compared to the target compound .
Sulfonamide Derivatives
N-(4-{(E)-2-[3-(1-difluoromethyl-cyclopropyl)-2-methoxy-5-(3-oxo-3,4-dihydro-pyrazin-2-yl)-phenyl]-vinyl}-phenyl)-methanesulfonamide (1232361-48-6) :
- Structural Differences : Contains a methanesulfonamide group linked to a vinylphenyl scaffold rather than a pyrazole-piperazine system.
- Functional Implications : The vinylphenyl group may confer distinct electronic properties, but the lack of a piperazine ring could reduce affinity for serotonin or dopamine receptors, which are common targets for piperazine-containing drugs .
Research Findings and Data Tables
Table 1: Key Structural and Functional Comparisons
Discussion of Divergences and Limitations
- Contradictions in Substituent Effects: suggests nitro groups (as in 3j) reduce metabolic stability, whereas chloro-methyl groups (in the target compound) may offer a balance between electronic effects and steric protection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
